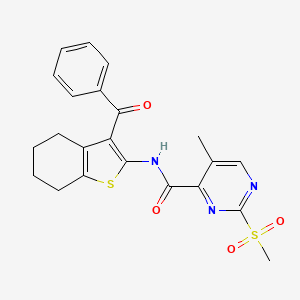![molecular formula C24H21Cl2NO3 B2527240 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 325977-46-6](/img/structure/B2527240.png)
4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a chemical compound with the molecular formula C24H21Cl2NO3 . It has an average mass of 442.334 Da and a mono-isotopic mass of 441.089844 Da . This compound has immense potential in scientific research, with diverse applications ranging from drug synthesis to material science advancements.
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide consists of 24 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . More detailed structural analysis, such as bond lengths and angles, would require specific spectroscopic data or computational chemistry studies.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide include its molecular formula (C24H21Cl2NO3), average mass (442.334 Da), and mono-isotopic mass (441.089844 Da) . Additional properties such as melting point, boiling point, solubility, and spectral data would require specific experimental measurements or database references.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide: has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can lead to oxidative stress and damage in cells. Researchers have assessed its total antioxidant capacity, free radical scavenging ability, and metal chelating properties. Some synthesized compounds demonstrated more effective antioxidant activity compared to standard compounds .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth. Understanding its mechanism of action and specific targets could contribute to the development of novel antibacterial agents .
Industrial Applications
Amide compounds, including benzamides, find applications in various industrial sectors. These include plastics, rubber, paper, and agriculture. Investigating the feasibility of incorporating 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide in these industries could lead to innovative materials or processes .
Drug Discovery
Given the diverse pharmacological activities associated with amide derivatives, researchers explore their potential as drug candidates. Benzamides have been used in treatments for hyperactivity, cancer, hypercholesterolemia, and more. Investigating this compound’s interactions with biological targets could reveal new therapeutic avenues .
Anti-Inflammatory Properties
While not explicitly studied for anti-inflammatory effects, benzamides are known to possess analgesic and anti-inflammatory properties. Further research could explore whether 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide exhibits similar characteristics .
Wirkmechanismus
The mechanism of action for 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as its role in drug synthesis or material science advancements.
Eigenschaften
IUPAC Name |
4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO3/c1-2-3-14-30-18-11-8-16(9-12-18)24(29)27-22-13-10-17(25)15-20(22)23(28)19-6-4-5-7-21(19)26/h4-13,15H,2-3,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGVUESXIDTHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)
![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)


![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)


![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)